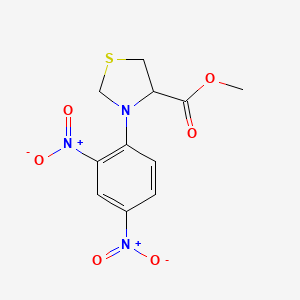![molecular formula C12H18O B14388676 {1-[(Butan-2-yl)oxy]ethyl}benzene CAS No. 90020-50-1](/img/structure/B14388676.png)
{1-[(Butan-2-yl)oxy]ethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Butan-2-yl)oxy]ethyl}benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a butan-2-yloxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Butan-2-yl)oxy]ethyl}benzene typically involves the reaction of benzyl chloride with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of butan-2-ol attacks the benzyl chloride, resulting in the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
{1-[(Butan-2-yl)oxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
{1-[(Butan-2-yl)oxy]ethyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(Butan-2-yl)oxy]ethyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: A simpler aromatic compound with an ethyl group attached to the benzene ring.
Butylbenzene: Contains a butyl group attached to the benzene ring.
Phenethyl alcohol: An aromatic alcohol with a similar structure.
Uniqueness
{1-[(Butan-2-yl)oxy]ethyl}benzene is unique due to the presence of both butan-2-yloxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90020-50-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-butan-2-yloxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChI Key |
QOQNKWLTXVLCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
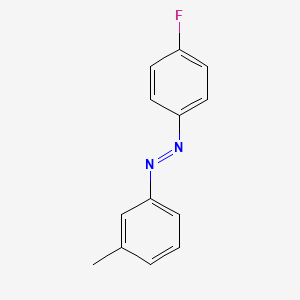
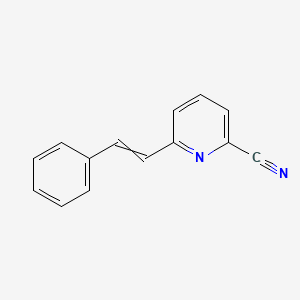
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
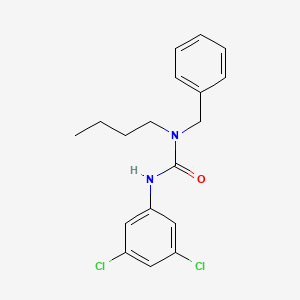
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
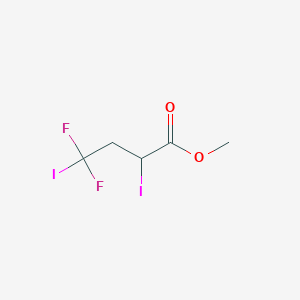
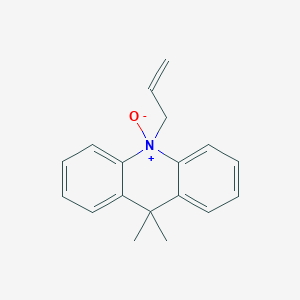

![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)
![2-(1-Methoxyhex-2-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14388656.png)
